4-Piperazin-1-yl-butan-2-one, also known as 4-(piperazin-1-yl)butan-2-one hydrochloride, is a chemical compound with the molecular formula C₈H₁₇ClN₂O. This compound is a derivative of piperazine, which is a six-membered heterocyclic organic compound containing two nitrogen atoms. It is primarily utilized in scientific research due to its unique chemical properties and versatility in various applications, including organic synthesis and biological studies.
The synthesis of 4-piperazin-1-yl-butan-2-one typically involves the reaction of piperazine with butanone. One common method includes using thionyl chloride as a reagent to facilitate the reaction under controlled conditions. The general procedure involves the following steps:
In industrial settings, production methods are optimized for higher yields and efficiency, often employing automated reactors or continuous flow systems to maintain quality and purity. The use of inorganic bases, such as cesium carbonate, may also be incorporated in alternative synthesis routes to enhance yields .
The molecular structure of 4-piperazin-1-yl-butan-2-one features a piperazine ring attached to a butanone moiety. The structural formula can be depicted as follows:
This structure highlights the presence of two nitrogen atoms in the piperazine ring and a ketone functional group.
The compound has specific structural characteristics that contribute to its reactivity and interactions with biological targets. The presence of the piperazine ring enhances its solubility in water and allows for various substitution reactions.
4-Piperazin-1-yl-butan-2-one can undergo several types of chemical reactions:
Common reagents used for these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various halogenating agents for substitution reactions. The outcomes depend significantly on the specific reagents and conditions employed .
The mechanism of action of 4-piperazin-1-yl-butan-2-one involves its interaction with specific molecular targets within biological systems. It can function as an inhibitor or activator of certain enzymes, influencing various biochemical pathways. The precise targets and pathways depend on the context in which the compound is applied, particularly in pharmacological studies .
4-Piperazin-1-yl-butan-2-one hydrochloride typically appears as a white crystalline solid. Its melting point and solubility characteristics make it suitable for various applications in organic chemistry.
The compound exhibits typical behavior associated with amines, including basicity due to the presence of nitrogen atoms in the piperazine ring. Its reactivity profile allows it to participate in diverse chemical transformations, making it valuable in synthetic chemistry .
4-Piperazin-1-yl-butan-2-one has several scientific uses:
The 4-piperazin-1-yl-butan-2-one scaffold serves as a critical structural template in designing high-affinity, selective antagonists for the Dopamine D3 Receptor (DRD3). This receptor has emerged as a therapeutic target for neuropsychiatric disorders and substance use disorders due to its restricted distribution in limbic brain regions. Derivatives incorporating the 4-phenylpiperazine moiety linked via a butanone spacer to secondary pharmacophores (e.g., aryl amides or heterobiaryls) exploit topographical differences between DRD3 and Dopamine D2 Receptor (DRD2). For example, N-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl}arylamide derivatives achieve subnanomolar affinity (Kᵢ = 0.19–1.59 nM) for DRD3 with >100-fold selectivity over DRD2 [1]. This selectivity arises from interactions between the extended aryl terminus and a divergent secondary binding pocket in DRD3, as validated through molecular docking studies using crystal structures [4]. Key antagonists like (R)-22 exhibit enantioselective DRD3 blockade (Kᵢ = 4.12 nM) and suppress drug-seeking behaviors in preclinical models of addiction without inducing motor side effects linked to nonselective DRD2 antagonists [1] [4].
Table 1: Pharmacological Profiles of Select DRD3 Antagonists Based on 4-Piperazin-1-yl-butan-2-one Scaffold
Compound | DRD3 Kᵢ (nM) | DRD2 Kᵢ (nM) | Selectivity (DRD2/DRD3) | Functional Activity |
---|---|---|---|---|
(R)-22 | 4.12 ± 0.49 | 202 ± 48.6 | 49-fold | Antagonist |
PG648 (R)-9 | 1.12 ± 0.21 | 433 ± 29.5 | 394-fold | Weak Partial Agonist |
16 | 0.19 ± 0.04 | 21.5 ± 1.60 | 113-fold | Antagonist |
Strategic structural modifications of the 4-piperazin-1-yl-butan-2-one core optimize DRD3 affinity, selectivity, and functional efficacy:
Table 2: Impact of Structural Modifications on Pharmacological Properties
Modification Site | Example Group | DRD3 Kᵢ (nM) | cLogP | Functional Outcome |
---|---|---|---|---|
Piperazine Aryl | 2,3-diCl | 0.52 ± 0.21 | 4.8 | Enhanced hydrophobic interactions |
Linker Carbonyl | Thiomethyl (S) | 0.81 ± 0.20 | 3.8 | Balanced lipophilicity & affinity |
Chiral Center | (S)-Hydroxy | 23.4 ± 2.56 | 3.2 | Partial agonism |
4-Piperazin-1-yl-butan-2-one derivatives demonstrate promise in designing abuse-deterrent opioid ligands by targeting κ-opioid (KOR) or μ-opioid (MOR) receptors while mitigating addiction liability. Chiral piperazine-2-one analogs derived from (R)-phenylalanine exhibit potent KOR agonism (Kᵢ = 8.2 nM) in guinea pig ileum assays, whereas (S)-isomers show reduced activity [10]. This stereospecificity arises from hydrogen bonding between the carbonyl group and Tyr³¹² in KOR’s binding pocket. Hybrid ligands incorporating 4-piperazin-1-yl-butan-2-one and opioid pharmacophores (e.g., dermorphin analogs) attenuate cocaine-mediated cardiovascular effects in primates. For instance, compound 1d reduces systolic blood pressure elevation by 60% without sedative side effects, suggesting utility in managing psychostimulant toxicity [4] [6]. Molecular dynamics simulations reveal that these ligands stabilize inactive MOR conformations, reducing β-arrestin recruitment—a key mechanism for lowering respiratory depression risk [4].
Piperazine-heterocycle hybrids leveraging the 4-piperazin-1-yl-butan-2-one scaffold exhibit broad-spectrum antimicrobial activity. Coupling piperazine with tetrazole (e.g., 3e) or triazole rings enhances penetration into bacterial biofilms. Compound 3e displays potent activity against Staphylococcus aureus (MIC = 8 µg/mL) and Escherichia coli (MIC = 16 µg/mL) by disrupting cell membrane integrity and inhibiting efflux pumps [5]. Bis-aryl piperazines like 3h (confirmed via X-ray crystallography) inhibit fungal CYP51, showing MIC values of 32 µg/mL against Candida albicans [5]. Fluorination at the phenyl ring (e.g., 4-fluorophenyl derivative ADS-1024) further improves metabolic stability and Gram-negative coverage by increasing compound lipophilicity (cLogP = 4.1) and facilitating porin-mediated uptake [6].
CAS No.: 572-32-7
CAS No.: 14127-68-5
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2